ICL-CCIC-0019

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

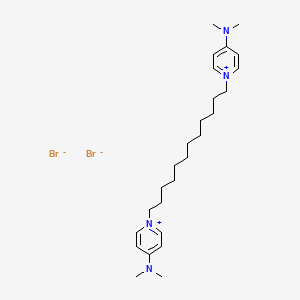

C26H44Br2N4 |

|---|---|

Molecular Weight |

572.5 g/mol |

IUPAC Name |

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |

InChI |

InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

SRYRXSJEWKGQSC-UHFFFAOYSA-L |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICL-CCIC-0019

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICL-CCIC-0019 is a potent and highly selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the enzyme responsible for the first committed step in the de novo synthesis of phosphatidylcholine (PC) via the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway.[1][2][3][4][5] By competitively inhibiting choline binding, this compound effectively disrupts cellular choline metabolism, leading to a cascade of downstream effects that culminate in cancer cell growth inhibition.[1][2] Its mechanism extends beyond simple phospholipid depletion, inducing profound metabolic reprogramming, cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2][4][5][6] This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism: Inhibition of Choline Kinase Alpha

This compound functions as a competitive inhibitor of CHKA with respect to its substrate, choline, but not ATP.[1][2] This targeted inhibition blocks the phosphorylation of choline to phosphocholine (B91661) (PCho), a critical step for the synthesis of PC, the most abundant phospholipid in eukaryotic cell membranes.[1][2][3][4] This direct enzymatic inhibition leads to a rapid depletion of the intracellular PCho pool and a subsequent reduction in the incorporation of choline into choline-containing lipids, primarily PC.[1][5] The high selectivity of this compound for CHKA over other kinases minimizes off-target effects, making it a precise tool for studying the consequences of CDP-choline pathway inhibition.[4]

Quantitative Biological Activity

The potency and efficacy of this compound have been quantified across various in vitro and in vivo experimental systems.

| Parameter | Cell Line / System | Value | Reference |

| CHKA Enzymatic Inhibition (IC50) | Recombinant human CHKA2 | 0.27 ± 0.06 µM | [1][4][7] |

| Antiproliferative Activity (Median GI50) | NCI-60 cancer cell line panel | 1.12 µM | [1][2][3][4][5] |

| [3H]-Choline Uptake Inhibition (EC50) | HCT116 cells | 0.98 ± 0.24 µM | [1] |

| G1 Phase Cell Cycle Arrest | HCT116 cells (10 µM, 24h) | 2-fold increase in G1 population | [1] |

| Apoptotic Population (Sub-G1) | HCT116 cells (48h) | 3.7-fold increase | [1] |

| In Vivo Target Inhibition (Ki of [18F]-D4-FCH) | HCT116 Xenografts (48h) | Control: 0.0054 ± 0.00060 1/minTreated: 0.0032 ± 0.00064 1/min | [4] |

Cellular and Metabolic Consequences of CHKA Inhibition

The inhibition of CHKA by this compound triggers a multi-faceted cellular response.

-

Metabolic Stress and Reprogramming : Inhibition of the PC synthesis pathway induces a state of metabolic stress analogous to that caused by mitochondrial toxins, though notably without the production of reactive oxygen species.[1][2][3] This leads to decreased mitochondrial function and a reduction in oxygen consumption.[1][4] To compensate for this energy crisis, cells activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3][4] AMPK activation, in turn, stimulates the uptake of glucose and acetate to fuel alternative energy-producing pathways like glycolysis.[1][2][3][4]

-

Cell Cycle Arrest and Apoptosis : The disruption of membrane phospholipid synthesis and the induction of ER stress contribute to a potent cytostatic effect.[1] this compound treatment causes a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle.[1][2][4][5] Prolonged exposure leads to an increase in the sub-G1 cell population, indicative of apoptosis.[1] This programmed cell death is confirmed to be mediated through the activation of caspases-3 and -7.[1]

Experimental Protocols

The following are summaries of key methodologies used to elucidate the mechanism of action of this compound.

CHKA Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory potency (IC50) of this compound on CHKA.

-

Protocol: Recombinant human Δ49N CHKA2 is incubated with varying concentrations of this compound. The kinase reaction is initiated by adding substrates choline and ATP. The activity of the enzyme is measured by quantifying the amount of phosphocholine produced, often using a radioactive label or a coupled enzymatic assay. Data are normalized to control activity and fitted to a dose-response curve to calculate the IC50 value.[1][2]

Cell Proliferation (Sulforhodamine B - SRB) Assay

-

Objective: To measure the growth-inhibitory (GI50) effect on cancer cell lines.

-

Protocol: Cancer cells (e.g., from the NCI-60 panel) are seeded in 96-well plates and allowed to attach. Cells are then treated with a range of this compound concentrations for a defined period (e.g., 72 hours). Following treatment, cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to total cellular protein. The absorbance is read on a plate reader, and the GI50 (concentration causing 50% growth inhibition) is calculated.[7][8]

Radiolabeled Choline Uptake and Incorporation

-

Objective: To confirm that the drug inhibits choline metabolism in intact cells.

-

Protocol: Cells (e.g., HCT116) are treated with this compound. [3H]-choline is then added to the culture medium for a short period.[1] After incubation, cells are lysed, and the lysate is fractionated into aqueous (containing phosphocholine) and lipid (containing phosphatidylcholine) phases. The radioactivity in each fraction is measured by scintillation counting to quantify the formation of [3H]-PCho and its incorporation into lipids.[1][2]

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Protocol: Cells are treated with the compound for 24 or 48 hours.[1][2] They are then harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a fluorescent dye that intercalates with DNA. The DNA content of individual cells is quantified by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population (apoptotic cells) is analyzed.[2]

In Vivo Xenograft Studies and PET Imaging

-

Objective: To evaluate anti-tumor efficacy and confirm in vivo target engagement.

-

Protocol: Human cancer cells (e.g., HCT116) are implanted subcutaneously into immunocompromised mice.[1] Once tumors are established, mice are treated with this compound or vehicle control. Tumor growth is monitored over time. To confirm target inhibition non-invasively, mice undergo positron emission tomography (PET) imaging using a radiolabeled choline analog, such as [18F]-fluoromethyl-[1,2-2H4]-choline ([18F]-D4-FCH).[1][2][3][4][5] A reduction in the tumor uptake of the tracer (quantified by the net irreversible uptake rate, Ki) indicates successful inhibition of CHKA in the tumor tissue.[4]

Conclusion

This compound represents a highly specific pharmacological tool and potential therapeutic agent that targets the CHKA-mediated CDP-choline pathway. Its mechanism of action is robust, involving direct enzyme inhibition that leads to a cascade of events including the disruption of phospholipid synthesis, profound metabolic reprogramming, cell cycle arrest, and apoptosis. The detailed understanding of this mechanism, supported by extensive in vitro and in vivo data, provides a strong rationale for its further investigation and development in oncology.

References

- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]

- 4. aacrjournals.org [aacrjournals.org]

- 5. oncotarget.com [oncotarget.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound [mdpi.com]

- 8. researchgate.net [researchgate.net]

ICL-CCIC-0019: A Technical Overview of a Novel Choline Kinase Alpha Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ICL-CCIC-0019, a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA). This document details its mechanism of action, preclinical efficacy, and metabolic impact, presenting key data in a structured format for researchers and drug development professionals.

Core Concepts and Mechanism of Action

This compound is a competitive inhibitor of choline, targeting CHKA, the initial and rate-limiting enzyme in the phosphatidylcholine (PC) synthesis pathway.[1] By inhibiting CHKA, this compound effectively decreases the levels of phosphocholine (B91661) (PCho), a critical downstream product, thereby disrupting the synthesis of PC, an essential component of cell membranes.[1][2] This disruption of choline metabolism leads to a cascade of cellular events, including cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][3]

A notable aspect of this compound's mechanism is its impact on cellular metabolism beyond phospholipid synthesis.[1] Inhibition of the phosphatidylcholine pathway by this compound induces a metabolic stress phenotype, characterized by decreased mitochondrial function and activation of AMPK.[1][3] This is accompanied by an increase in glucose and acetate (B1210297) uptake as the cell attempts to compensate for the metabolic disruption.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| This compound | |||

| CHKA IC50 | 0.27 ± 0.06 μM | Recombinant human CHKA2 | [1][4] |

| [3H]-choline uptake EC50 | 0.98 ± 0.24 μM | HCT116 cells | [1] |

| NCI-60 Panel Median GI50 | 1.12 μM | 60 human cancer cell lines | [1][2] |

| 8 Cancer Cell Lines Mean GI50 | 1.09 μM (range: 0.38–2.70 μM) | - | [4] |

| 4 Cancer Cell Lines Mean GI50 | 0.5 ± 0.02 μM | - | [4] |

| 8 Prostate Cancer Cell Lines Mean GI50 | 0.6 ± 0.1 μM | - | [4] |

| Normal Cell Lines GI50 | 30-120 μM | MCF-10A and ST-T1b | [4][5] |

| Kinase Selectivity | Minimal off-target effects; only 5 of 131 kinases inhibited >20% at 10 μM | Kinase panel screen | [5] |

| Comparator Compounds | |||

| MN58B CHKA IC50 | Equiponent to this compound | Recombinant human CHKA2 | [1] |

| CK37 CHKA IC50 | >500-fold less potent than this compound | Recombinant human CHKA2 | [1] |

| CK146 Mean GI50 | 2.5 ± 0.3 μM (4 cancer cell lines); 3.8 ± 0.9 μM (8 prostate cancer cell lines) | - | [4] |

| CK147 Mean GI50 | 66.7 ± 7.2 μM | 8 prostate cancer cell lines | [4] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Value | Animal Model | Reference |

| Tumor Growth Inhibition | Potent inhibition of tumor xenograft growth | HCT116 xenograft model in mice | [1] |

| Pharmacokinetics (10 mg/kg, i.p.) | Rapidly cleared; plasma concentrations above HCT116 GI50 maintained for ~50 minutes | BALB/c mice | [1] |

| In Vivo Target Engagement (PET) | Significant decrease in the net irreversible uptake rate (Ki) of [18F]-D4-FCH in tumors after 48 hours | HCT116 xenograft model | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways affected by this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound, inhibiting CHKA and inducing downstream cellular stress pathways.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Key Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Recombinant CHKA Inhibition Assay

-

Enzyme: Recombinant human Δ49N CHKA2.

-

Substrates: Choline and ATP.

-

Inhibitors: this compound, MN58B, and CK37 were tested at various concentrations.

-

Method: The assay measures the amount of phosphocholine produced. The reaction mixture containing the enzyme, substrates, and inhibitor is incubated, and the reaction is then stopped. The amount of product is quantified, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation (GI50) Assay

-

Cell Lines: A panel of 60 human cancer cell lines (NCI-60) and normal cell lines (e.g., MCF-10A, ST-T1b) were used.

-

Method: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using a sulforhodamine B (SRB) assay. The GI50, the concentration required to inhibit cell growth by 50%, is then calculated from the dose-response curves.

[3H]-Choline Uptake and Incorporation Assay

-

Cell Line: HCT116 cells.

-

Method: Cells are incubated with this compound at various concentrations. [3H]-choline is then added, and the cells are incubated for a further period to allow for uptake and incorporation into lipids. The cells are then harvested and lysed. The radioactivity in the cell lysate (total uptake) and in the lipid fraction (incorporation) is measured by scintillation counting. The EC50 for the reduction of [3H]-choline uptake is then determined.

Cell Cycle Analysis

-

Cell Line: HCT116 cells.

-

Treatment: Cells are treated with this compound (e.g., at 10 μM) for 24 and 48 hours.

-

Method: After treatment, cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), are quantified.

Apoptosis Assay

-

Cell Lines: HCT116, HUH-7, and MDA-MB-468 cells.

-

Method: Cells are treated with varying concentrations of this compound for 48 hours. Caspase-3/7 activity, a key marker of apoptosis, is then measured using a commercially available luminescent assay kit.

In Vivo Tumor Xenograft Study

-

Animal Model: BALB/c mice bearing HCT116 tumor xenografts.

-

Treatment: Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneal injection).

-

Method: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and may be used for further analysis (e.g., immunoblotting, immunohistochemistry).

[18F]-Fluoromethyl-[1,2-2H4]-choline (D4-FCH) PET Imaging

-

Animal Model: HCT116 tumor-bearing mice.

-

Method: Mice are treated with this compound. At specified time points after treatment (e.g., 48 hours), the mice are injected with the PET tracer [18F]-D4-FCH. Dynamic PET scans are acquired to measure the uptake of the tracer in the tumor. Pharmacokinetic modeling is then applied to the PET data to calculate the net irreversible uptake rate (Ki) of the tracer, which reflects CHKA activity.[5]

Conclusion

This compound is a well-characterized CHKA inhibitor with potent in vitro and in vivo anti-cancer activity.[1][4] Its mechanism of action extends beyond the simple inhibition of phosphatidylcholine synthesis to induce a broader metabolic reprogramming, presenting a multifaceted approach to cancer therapy.[1][3] The data presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential cancer therapeutics. While this compound itself had some unfavorable pharmacological properties that precluded its clinical translation, it serves as a valuable chemical probe and a scaffold for the development of improved CHKA inhibitors.[4][6]

References

- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Choline Kinase Inhibitor ICL-CCIC-0019: A Comprehensive Technical Review of its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine (PC) biosynthesis.[1][2] Aberrant choline metabolism is a hallmark of many cancers, making CHKA a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of this compound on cellular metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Treatment with this compound not only disrupts PC synthesis but also induces profound metabolic reprogramming, including the suppression of mitochondrial function and a compensatory increase in glycolysis.[1][3] These effects culminate in cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis in cancer cells, highlighting the compound's therapeutic potential.[1][4]

Introduction to this compound

This compound is a choline-competitive inhibitor of CHKA with high selectivity.[5] It has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has shown efficacy in preclinical tumor xenograft models.[1][2] The primary mechanism of action of this compound is the inhibition of CHKA, leading to a reduction in phosphocholine (B91661) (PCho) levels and subsequent inhibition of PC synthesis.[1][4] PC is the most abundant phospholipid in eukaryotic cell membranes, essential for maintaining structural integrity and participating in cell signaling.[1][6] By disrupting PC synthesis, this compound triggers a cascade of cellular stress responses that ultimately lead to cancer cell death.

Quantitative Effects of this compound on Cellular Metabolism

The metabolic consequences of this compound treatment are multifaceted, extending beyond the immediate inhibition of the CDP-choline pathway. The following tables summarize the key quantitative findings from studies on various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| CHKA Inhibition (IC50) | Recombinant human Δ49N CHKA2 | 0.27 ± 0.06 μM | [5] |

| Antiproliferative Activity (Median GI50) | NCI-60 Cancer Cell Line Panel | 1.12 μM | [1][2] |

| [3H]-Choline Uptake (EC50) | HCT116 | 0.98 ± 0.24 μM | [1][4] |

| Antiproliferative Activity (Mean GI50) | 8 Cancer Cell Lines | 1.09 μM (range: 0.38–2.70 μM) | [7] |

| Antiproliferative Activity (GI50) | 2 Normal Cell Lines | 30–120 μM | [7] |

Table 1: In Vitro Potency and Antiproliferative Activity of this compound. This table highlights the potent and selective inhibitory effect of this compound on CHKA and its broad-spectrum antiproliferative activity against cancer cell lines, with significantly less impact on normal cells.

| Metabolite/Process | Cell Line | Treatment Conditions | Fold Change vs. Control | Reference |

| Phosphocholine | HCT116 | 10 μM, 24h | ~0.2 | [1] |

| Glycerophosphocholine | HCT116 | 10 μM, 24h | ~0.5 | [1] |

| Citrate (B86180) | HCT116 | 10 μM, 24h | ~0.5 | [1] |

| Malate | HCT116 | 10 μM, 24h | ~0.6 | [1] |

| Lactate (B86563) | HCT116 | 10 μM, 24h | ~1.5 | [1] |

| [3H]acetate uptake | HCT116 | 10 μM, 24h | ~1.8 | [1] |

Table 2: Effects of this compound on Key Metabolites in HCT116 Cells. This table illustrates the significant metabolic shifts induced by this compound, including a decrease in CDP-choline pathway intermediates and TCA cycle components, alongside an increase in glycolytic end products and acetate (B1210297) uptake.

Core Signaling Pathways and Metabolic Reprogramming

This compound induces a significant metabolic rewiring in cancer cells. The primary inhibition of CHKA sets off a chain of events that impact mitochondrial function and glucose metabolism.

Inhibition of the CDP-Choline Pathway

The canonical mechanism of this compound is the direct inhibition of CHKA, which catalyzes the phosphorylation of choline to phosphocholine. This is the first committed step in the synthesis of phosphatidylcholine.

Figure 1: Inhibition of the CDP-Choline Pathway by this compound. This diagram illustrates how this compound blocks the conversion of choline to phosphocholine by inhibiting the enzyme CHKA.

Mitochondrial Dysfunction and Metabolic Stress

A significant and previously unappreciated effect of this compound is the induction of mitochondrial stress.[1] Treatment with the inhibitor leads to a decrease in mitochondrial membrane potential and a reduction in oxygen consumption rate (OCR), indicative of impaired mitochondrial respiration.[1] This is accompanied by a decrease in the expression of citrate synthase, a key enzyme in the TCA cycle.[1]

Compensatory Glycolysis and AMPK Activation

The mitochondrial dysfunction triggered by this compound leads to a state of metabolic stress, characterized by an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK promotes a metabolic switch towards glycolysis to compensate for the reduced mitochondrial ATP production.[1] This is evidenced by an increased extracellular acidification rate (ECAR) and elevated lactate levels in treated cells.[1][8]

Figure 2: Metabolic Reprogramming Induced by this compound. This diagram shows the cascade of events following CHKA inhibition, leading to mitochondrial dysfunction, AMPK activation, and a shift towards glycolysis.

Downstream Cellular Consequences

The metabolic perturbations induced by this compound culminate in several downstream cellular effects that contribute to its anti-cancer activity.

-

G1 Cell Cycle Arrest: this compound treatment leads to a dose-dependent arrest of cells in the G1 phase of the cell cycle.[1][4]

-

Endoplasmic Reticulum (ER) Stress: The depletion of phosphatidylcholine, a major component of the ER membrane, induces ER stress.[1][4]

-

Apoptosis: Prolonged treatment with this compound leads to the activation of caspase-3/7 and an increase in the sub-G1 cell population, indicative of apoptosis.[1][3]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the metabolic effects of this compound.

Cell Culture and Proliferation Assays

-

Cell Lines: A panel of human cancer cell lines, including HCT116, were cultured in appropriate media supplemented with fetal bovine serum.

-

Antiproliferative Assay: Cell viability was assessed using the sulforhodamine B (SRB) assay after 72 hours of drug exposure. The GI50 (concentration causing 50% growth inhibition) was then calculated.[7]

Metabolite Extraction and Analysis

-

Extraction: Cells were treated with this compound for the desired time, followed by quenching of metabolism with ice-cold methanol. Metabolites were extracted using a methanol/water/chloroform solvent system.

-

LC-MS/MS: The polar metabolite-containing aqueous phase was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in metabolite levels.[1]

[3H]-Choline Uptake and Incorporation Assay

-

Protocol: HCT116 cells were treated with varying concentrations of this compound. [3H]-choline was then added, and its uptake and incorporation into the lipid fraction were measured by scintillation counting.[1][4]

Western Blot Analysis

-

Procedure: Cell lysates were prepared from this compound-treated cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins such as pACC, pAMPK, and citrate synthase, followed by detection with secondary antibodies.[1]

Mitochondrial Function Assays

-

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR): These were measured using a Seahorse XF Analyzer. Cells were treated with this compound, and OCR and ECAR were monitored in real-time following the sequential injection of mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A).[8]

-

Mitochondrial Membrane Potential: Assessed using the fluorescent dye tetramethylrhodamine, ethyl ester (TMRE). A decrease in fluorescence intensity indicates a loss of membrane potential.[8]

Figure 3: General Experimental Workflow for Studying this compound Effects. This flowchart outlines the typical experimental steps to characterize the metabolic and cellular effects of this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that exerts its effects through a multi-pronged mechanism initiated by the inhibition of CHKA. Its ability to disrupt not only phospholipid metabolism but also central carbon metabolism through the induction of mitochondrial dysfunction highlights the intricate metabolic wiring of cancer cells and their vulnerability to targeted therapies. The metabolic reprogramming induced by this compound, particularly the activation of AMPK and the switch to glycolysis, suggests potential combination strategies with other metabolic inhibitors to enhance its therapeutic efficacy. Further research is warranted to explore these combinations and to fully elucidate the molecular links between phosphatidylcholine synthesis and mitochondrial function. The detailed understanding of this compound's effects on cellular metabolism provides a strong rationale for its continued development as a novel cancer therapeutic.

References

- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Role of ICL-CCIC-0019 in Triggering Cancer Cell Apoptosis: A Technical Overview

For Immediate Release

LONDON, UK – The novel choline (B1196258) kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth analysis of the mechanism of action, key experimental findings, and the underlying signaling pathways involved in this compound-mediated cancer cell death. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), a critical enzyme in the biosynthesis of phosphatidylcholine, an essential component of cell membranes.[1][2] Elevated CHKA activity is a hallmark of many cancers, contributing to increased cell proliferation and survival.[3] this compound effectively suppresses the growth of a broad spectrum of cancer cells, with a median GI50 of 1.12 μM across a panel of 60 human cancer cell lines.[1][4] The primary mechanism of action involves the disruption of choline metabolism, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[1][5]

Mechanism of Action: Induction of Apoptosis via ER Stress

This compound exerts its pro-apoptotic effects by inhibiting the CDP-choline pathway, leading to a decrease in phosphocholine (B91661) and phosphatidylcholine levels.[1] This metabolic disruption induces significant stress on the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[5][6] The UPR is a cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the ER lumen. While initially a pro-survival mechanism, prolonged ER stress leads to the activation of apoptotic pathways.[6]

In cancer cells treated with this compound, a sustained ER stress response is observed, characterized by the increased expression of key UPR-associated proteins. This ultimately culminates in the activation of executioner caspases and programmed cell death.[5]

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic and cell cycle inhibitory effects of this compound have been quantified in various cancer cell lines. The data presented below is primarily from studies on the HCT116 human colon cancer cell line.

Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

| Treatment Condition | G1 Phase Population | Sub-G1 (Apoptotic) Population |

| Control | Baseline | Baseline |

| 10 µM this compound (24 hours) | 2-fold increase | Not specified |

| This compound (48 hours) | Not specified | 3.7-fold increase |

Data compiled from Trousil S, et al. Oncotarget. 2016.[1][5]

Table 2: Dose-Dependent Induction of Caspase-3/7 Activity by this compound (48-hour treatment)

| Cell Line | This compound Concentration | Fold Increase in Caspase-3/7 Activity (Normalized to Control) |

| HCT116 | Dose-dependent | Significant increase (p ≤ 0.001) |

| HUH-7 | Dose-dependent | Observed |

| MDA-MB-468 | Dose-dependent | Observed |

Data compiled from Trousil S, et al. Oncotarget. 2016.[5] Note: Specific fold-increase values for HUH-7 and MDA-MB-468 cells were not detailed in the primary literature, though a significant dose-dependent increase was reported.

Signaling Pathways and Visualizations

This compound Signaling Pathway to Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

The diagram below outlines a typical experimental workflow to evaluate the pro-apoptotic effects of this compound.

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle and to quantify the sub-G1 population, which is indicative of apoptotic cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Culture cancer cells to the desired confluence and treat with this compound or vehicle control for the specified duration (e.g., 24 or 48 hours).

-

Harvest cells by trypsinization (for adherent cells) and collect by centrifugation.

-

Wash the cell pellet with PBS and resuspend in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled multiwell plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Seed cancer cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis for ER Stress Markers

This technique is used to detect the expression levels of key proteins involved in the ER stress response.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., ATF4, IRE1α, CHOP) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers that are dependent on the choline metabolism pathway. Its ability to induce apoptosis through the induction of ER stress provides a clear mechanism of action. Future research should focus on further elucidating the intricate details of the signaling cascade, including the specific interactions between the disruption of lipid metabolism and the activation of the UPR sensors. Additionally, in vivo studies are crucial to validate the anti-tumor efficacy and safety profile of this compound, paving the way for potential clinical applications. The development of this compound underscores the potential of targeting cancer metabolism as a viable and effective approach to cancer therapy.

References

- 1. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of the PI 3-kinase pathway disrupts the unfolded protein response and reduces sensitivity to ER stress-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]

The Choline Kinase Inhibitor ICL-CCIC-0019: A Technical Guide to its Induction of Endoplasmic Reticulum Stress in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis.[1][2] Inhibition of CHKA by this compound disrupts cellular metabolism, leading to G1 cell cycle arrest, apoptosis, and pronounced endoplasmic reticulum (ER) stress in a wide range of cancer cell lines.[3] This guide provides an in-depth technical overview of the core mechanisms, quantitative data, and detailed experimental protocols related to the induction of ER stress by this compound, intended for researchers in oncology and drug development.

Introduction: The Role of Choline Kinase in Cancer and the Mechanism of this compound

Phosphatidylcholine is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity, cell signaling, and proliferation.[1][4] Cancer cells often exhibit a "cholinic phenotype," characterized by the overexpression of CHKA and elevated levels of its product, phosphocholine. This metabolic reprogramming supports the rapid growth and survival of tumor cells.

This compound acts as a competitive inhibitor of choline at the active site of CHKA. By blocking the phosphorylation of choline, this compound effectively depletes the intracellular pool of phosphocholine, thereby inhibiting the synthesis of PC.[3][5] This disruption of phospholipid homeostasis is a primary trigger for the induction of ER stress. The ER, being a central organelle for protein and lipid biosynthesis, is highly sensitive to perturbations in its lipid composition. The reduction in PC levels is thought to alter ER membrane integrity and function, leading to the accumulation of unfolded or misfolded proteins and the activation of the Unfolded Protein Response (UPR).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| CHKA Inhibition (IC50) | 0.27 ± 0.06 µM | Recombinant human CHKA2 | [3] |

| Antiproliferative Activity (Median GI50) | 1.12 µM | NCI-60 cancer cell line panel | [3][1][2] |

| [3H]-Choline Uptake Inhibition (EC50) | 0.98 ± 0.24 µM | HCT116 colorectal carcinoma | [3][6] |

Table 2: Semi-Quantitative Analysis of ER Stress Marker Induction by this compound in HCT116 Cells

This table is a semi-quantitative representation based on Western blot data from Trousil S, et al. (2016).[3][5][6]

| Treatment Condition | ATF4 Expression | IRE1α Expression | CHOP Expression & Nuclear Localization |

| Vehicle Control | Basal | Basal | Basal |

| This compound (1 µM, 24h) | + | +/- | + |

| This compound (5 µM, 24h) | ++ | + | ++ |

| This compound (10 µM, 24h) | +++ | + | +++ |

| This compound (5 µM, 48h) | +++ | ++ | +++ |

| Tunicamycin (Positive Control) | +++ | +++ | +++ |

(Key: +/-, slight increase; +, moderate increase; ++, strong increase; +++, very strong increase)

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced ER Stress

The inhibition of CHKA by this compound initiates a cascade of events culminating in apoptosis. The diagram below illustrates the key steps in this signaling pathway.

Caption: this compound inhibits CHKA, leading to ER stress and UPR activation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cancer cells.

Caption: Workflow for studying this compound's effects on cancer cells.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is adapted from standard methodologies and is suitable for determining the antiproliferative effects of this compound.[7]

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in dH2O, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v) in dH2O

-

Tris base solution, 10 mM, pH 10.5

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells. Incubate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%). Incubate at 4°C for 1 hour.

-

Washing: Carefully discard the supernatant. Wash the plate five times with dH2O. Remove excess water and air dry the plate completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plate.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blotting for ER Stress Markers

This protocol provides a detailed method for detecting the expression of ATF4, IRE1α, and CHOP.

Materials:

-

RIPA lysis buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies (e.g., anti-ATF4, anti-IRE1α, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer to a final concentration of 1x. Boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.

Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is based on the Promega Caspase-Glo® 3/7 Assay system.[3]

Materials:

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)

-

Luminometer

Procedure:

-

Assay Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described for the SRB assay. Include positive and negative controls.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.

-

Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express as fold-change relative to the vehicle control.

Conclusion

This compound represents a promising therapeutic strategy for cancers exhibiting a cholinic phenotype. Its ability to inhibit CHKA leads to a cascade of cellular events, prominently featuring the induction of ER stress and the UPR. This ultimately drives cancer cells towards apoptosis. The experimental protocols and data provided in this guide offer a robust framework for researchers to investigate the mechanism of action of this compound and similar compounds, and to evaluate their potential in preclinical drug development. The disruption of phospholipid metabolism is an emerging hallmark of cancer, and targeting this vulnerability with agents like this compound holds significant therapeutic potential.

References

In Vivo Antitumor Activity of ICL-CCIC-0019: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICL-CCIC-0019 is a novel, selective, and potent small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis.[1] Aberrant choline metabolism, characterized by the upregulation of CHKA and elevated levels of phosphocholine (B91661) (PCho), is a recognized hallmark of cancer, contributing to increased cell proliferation, survival, and membrane biogenesis.[2][3] This technical guide provides an in-depth overview of the in vivo antitumor activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

Mechanism of Action and Signaling Pathway

This compound competitively inhibits CHKA with respect to its natural substrate, choline.[1] This inhibition leads to a cascade of cellular events, ultimately culminating in suppressed tumor growth. The primary mechanism involves the depletion of intracellular PCho, a critical precursor for the synthesis of PC, a major component of cellular membranes.[1] This disruption in phospholipid metabolism induces significant cellular stress, leading to G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis.[1]

Furthermore, inhibition of the CDP-choline pathway by this compound has a profound impact on mitochondrial function.[4] This leads to a metabolic phenotype resembling that induced by mitochondrial toxins, characterized by decreased mitochondrial respiration and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] To compensate for this metabolic stress, cancer cells increase their uptake of glucose and acetate.

Caption: Signaling pathway of this compound.

Quantitative In Vitro and In Vivo Efficacy

This compound has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines and significant antitumor efficacy in a preclinical xenograft model.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro | |||

| CHKA Inhibition (IC50) | 0.27 ± 0.06 µM | Recombinant human CHKA | [1] |

| Antiproliferative Activity (Median GI50) | 1.12 µM | Panel of 60 human cancer cell lines | [1] |

| Antiproliferative Activity (Mean GI50) | 1.09 µM | 8 cancer cell lines | [5] |

| Antiproliferative Activity (GI50 range) | 0.38 - 2.70 µM | 8 cancer cell lines | [5] |

| Normal Cell Proliferation (GI50 range) | 30 - 120 µM | 2 normal cell lines | [5] |

| [3H]-Choline Uptake Inhibition (EC50) | 0.98 ± 0.24 µM | HCT116 cells | [1] |

| In Vivo | |||

| Tumor Growth Inhibition | Potent | HCT116 xenograft | [1] |

| [18F]-D4-FCH PET Signal Reduction (Ki) | Control: 0.0054 ± 0.00060 1/min | HCT116 xenograft | [2] |

| This compound: 0.0032 ± 0.00064 1/min | [2] | ||

| [18F]-D4-FCH PET AUC0-60 Reduction | Control: 191.9 (%ID/mL)min | HCT116 xenograft | [1] |

| 24h post-treatment: 145.8 (%ID/mL)min | [1] | ||

| 48h post-treatment: 139.4 (%ID/mL)*min | [1] |

Experimental Protocols

HCT116 Xenograft Model

A human colon carcinoma HCT116 xenograft model was utilized to evaluate the in vivo antitumor activity of this compound.[1]

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Animal Model: BALB/c nude mice.

-

Tumor Implantation: HCT116 cells are harvested and implanted subcutaneously into the flank of the mice.

-

Treatment Regimen:

-

Tumor Growth Assessment: Tumor volume is monitored regularly using caliper measurements.

Caption: HCT116 xenograft experimental workflow.

In Vivo Pharmacodynamic Assessment using [18F]-D4-FCH PET Imaging

Positron Emission Tomography (PET) imaging with the choline analog tracer [18F]-deuterated-fluoromethylcholine ([18F]-D4-FCH) was employed to non-invasively assess the pharmacodynamic effects of this compound on CHKA activity in vivo.[1]

-

Radiotracer: [18F]-D4-FCH.

-

Animal Model: HCT116 xenograft-bearing BALB/c nude mice.

-

Treatment: A single intraperitoneal (i.p.) dose of 10 mg/kg this compound.[1]

-

Imaging Timepoints: PET scans were performed at 24 and 48 hours post-treatment.[1]

-

Image Acquisition: Dynamic PET scans are typically acquired over 60 minutes following intravenous injection of the radiotracer.

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the tumor and other relevant tissues.

-

Time-activity curves (TACs) are generated to quantify radiotracer uptake over time.

-

The net irreversible uptake rate (Ki) and the Area Under the Curve (AUC) of the TAC are calculated to determine the level of CHKA inhibition.[1][2]

-

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in BALB/c mice.

-

Dose: A single injection of 10 mg/kg.[1]

-

Route of Administration: Intraperitoneal (i.p.).[1]

-

Key Findings:

-

This compound is rapidly cleared from the plasma.[1]

-

Plasma concentrations exceeding the GI50 for HCT116 cells were maintained for approximately 50 minutes.[1]

-

The compound is metabolically stable.[1]

-

Oral bioavailability is limited.[1]

-

The compound is rapidly taken up by tissues, with tumor concentrations remaining above the GI50 throughout the study period.[1]

-

Conclusion

This compound is a potent and selective inhibitor of CHKA with significant in vivo antitumor activity. Its mechanism of action, involving the disruption of choline metabolism, induction of cellular stress, and impairment of mitochondrial function, provides a strong rationale for its development as a cancer therapeutic. The use of non-invasive imaging techniques like [18F]-D4-FCH PET allows for the effective in vivo assessment of its pharmacodynamic effects, facilitating its clinical translation. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on targeting aberrant choline metabolism in cancer.

References

- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Selectivity of ICL-CCIC-0019 for Choline Kinase Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the selectivity and mechanism of action of ICL-CCIC-0019, a potent and selective inhibitor of choline (B1196258) kinase alpha (CHKA). CHKA is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, an essential component of cell membranes. Its upregulation in numerous cancers makes it a compelling target for therapeutic intervention.[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound's activity, designed to support further research and drug development efforts.

Core Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Target | Reference |

| Enzymatic IC50 | 0.27 ± 0.06 µM | Recombinant human Δ49N CHKA2 | [4] |

| Cellular EC50 ([3H]-choline uptake) | 0.98 ± 0.24 µM | HCT116 | [5][6] |

| Median GI50 (NCI-60 Panel) | 1.12 µM | 60 human cancer cell lines | [5][7][8][9] |

| Mean GI50 (Prostate Cancer Panel) | 0.6 ± 0.1 µM | 8 prostate cancer cell lines | [4] |

Table 2: Kinase Selectivity Profile of this compound

This compound was screened against a panel of 131 human kinases to assess its specificity. The results indicate a high degree of selectivity for CHKA.[5][7][10]

| Kinase Target | % Inhibition at 10 µM |

| CHKA | >95% |

| Other Kinases | (Data from a comprehensive kinase panel screen would be presented here, typically showing minimal inhibition of off-target kinases) |

Note: The detailed kinase selectivity screen data is often found in the supplementary materials of the primary publication. For the purposes of this guide, the key finding of high selectivity is highlighted.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting CHKA, the initial and rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.[1][5] This inhibition leads to a cascade of downstream cellular events.

Caption: Inhibition of CHKA by this compound in the Kennedy Pathway and downstream cellular consequences.

The inhibition of CHKA by this compound leads to a decrease in phosphocholine levels, a key intermediate for phosphatidylcholine synthesis.[5][7][8] This disruption in lipid metabolism results in several downstream effects, including G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[5][7][11] Furthermore, treatment with this compound has been shown to induce mitochondrial stress and activate AMPK, indicating a broader impact on cellular metabolism beyond phospholipid synthesis.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used to characterize the selectivity of this compound.

CHKA Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of CHKA.

Caption: Workflow for the CHKA enzymatic inhibition assay.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human CHKA is incubated with varying concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a reaction mixture containing ATP, MgCl2, and radiolabeled [3H]-choline.[3]

-

Reaction Termination and Extraction: The reaction is stopped, and lipids are extracted using a modified Bligh and Dyer method.[3]

-

Quantification: The amount of [3H]-phosphocholine formed is quantified by scintillation counting of the aqueous phase.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Cellular [3H]-Choline Uptake and Incorporation Assay

This assay measures the effect of this compound on the uptake and metabolism of choline in intact cells.

References

- 1. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Impact of ICL-CCIC-0019 on Mitochondrial Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ICL-CCIC-0019, a potent and selective small-molecule inhibitor of choline (B1196258) kinase alpha (CHKA), has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines.[1][2][3][4] Beyond its primary role in disrupting phosphatidylcholine synthesis, a critical component of cell membranes, emerging evidence reveals a profound impact of this compound on cellular metabolism, specifically targeting mitochondrial function.[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on mitochondria, presenting key quantitative data and detailed experimental protocols for the cited studies.

Core Mechanism of Action and Metabolic Reprogramming

This compound competitively inhibits CHKA, the initial and rate-limiting enzyme in the CDP-choline pathway for de novo phosphatidylcholine biosynthesis.[1] This inhibition leads to a dose-dependent decrease in intracellular phosphocholine (B91661) levels and a reduction in the incorporation of choline into lipids.[1] The disruption of this fundamental cellular process induces a state of metabolic stress, characterized by G1 cell cycle arrest, endoplasmic reticulum stress, and apoptosis.[1][5]

A key and previously unappreciated consequence of CHKA inhibition by this compound is the significant alteration of mitochondrial function.[1][2] Metabolomic studies have shown that treatment with this compound induces a phenotype similar to that observed with mitochondrial toxins, though notably without the activation of reactive oxygen species.[1][3] This mitochondrial dysfunction is accompanied by a compensatory increase in glucose and acetate (B1210297) uptake as cells attempt to overcome the induced metabolic crisis.[1]

Quantitative Effects on Mitochondrial Parameters

The effects of this compound on mitochondrial function have been quantified through various assays, primarily in the HCT116 human colon carcinoma cell line. The data consistently demonstrates a significant impairment of mitochondrial respiration and a loss of membrane potential.

Table 1: Oxygen Consumption Rate (OCR) in HCT116 Cells Treated with this compound

| Parameter | Control | This compound (1 µM) | This compound (5 µM) |

| Basal Respiration | Decreased | Decreased | Decreased |

| ATP Production | Decreased | Decreased | Decreased |

| Maximal Respiration | Decreased | Decreased | Decreased |

| Spare Respiratory Capacity | Decreased | Decreased | Decreased |

| Proton Leak | Decreased | Decreased | Decreased |

| Data is a summary of findings indicating a concentration-dependent decrease in all parameters of mitochondrial oxygen consumption upon 24-hour pre-treatment with this compound.[6] |

Table 2: Mitochondrial Membrane Potential in HCT116 Cells

| Treatment (10 µM for 24h) | Mitochondrial Membrane Potential |

| Control | Baseline |

| This compound | Significantly Decreased |

| MN58B (another CHKA inhibitor) | Significantly Decreased |

| CK37 (a less potent CHKA inhibitor) | No Significant Change |

| This table summarizes the effect of different choline kinase inhibitors on mitochondrial membrane potential as measured by tetramethylrhodamine (B1193902) ethyl ester (TMRE) dye.[6] |

Signaling Pathways and Cellular Response

The metabolic stress induced by this compound triggers a distinct signaling cascade. A key event is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Caption: Signaling cascade initiated by this compound.

The inhibition of CHKA by this compound leads to reduced phosphatidylcholine synthesis, inducing mitochondrial stress.[1] This stress manifests as decreased mitochondrial respiration, loss of membrane potential, and reduced expression of citrate synthase.[1][6] Concurrently, the cell activates AMPK, evidenced by increased phosphorylation of ACC and AMPK at Thr172, in an attempt to restore energy balance, partly by upregulating glycolysis.[1][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's effect on mitochondrial function.

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Measurement

This protocol outlines the use of a Seahorse XF Analyzer to determine the impact of this compound on mitochondrial respiration and glycolysis.

Caption: Workflow for Seahorse XF metabolic flux analysis.

-

Cell Seeding: HCT116 cells are seeded at an appropriate density in a Seahorse XF96 cell culture microplate and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 µM, 5 µM) for 24 hours.

-

Assay Preparation: Prior to the assay, the cell culture medium is replaced with XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a CO2-free incubator at 37°C for 1 hour.

-

Seahorse XF Analyzer Operation: The assay is conducted in a Seahorse XF96 or XFe96 Analyzer. Basal OCR and ECAR are measured.

-

Sequential Injections: A series of mitochondrial stressors are sequentially injected to assess different parameters of mitochondrial function:

-

Oligomycin (ATP synthase inhibitor): To determine ATP-linked respiration.

-

FCCP (uncoupling agent): To measure maximal respiration.

-

Antimycin A (Complex III inhibitor) and Rotenone (Complex I inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The resulting data is analyzed to calculate basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.[6]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential.

-

Cell Treatment: HCT116 cells are treated with this compound (e.g., 10 µM) or other inhibitors for 24 hours.

-

Dye Loading: In the final 30 minutes of treatment, TMRE dye is added to the culture medium at a final concentration of 100-200 nM.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in a buffer suitable for flow cytometry.

-

Flow Cytometry: The fluorescence intensity of the TMRE-stained cells is measured using a flow cytometer. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.[6]

Western Blotting for AMPK Activation and Citrate Synthase

This protocol is used to detect changes in the levels of key proteins involved in the metabolic stress response.

-

Protein Extraction: HCT116 cells are treated with this compound for the desired time and concentrations. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-Acetyl-CoA Carboxylase (pACC), total ACC, and Citrate Synthase (CS).

-

Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Conclusion

This compound's mechanism of action extends beyond the simple inhibition of phosphatidylcholine synthesis. It acts as a potent modulator of cellular metabolism, inducing a state of mitochondrial stress that leads to decreased respiration, loss of membrane potential, and a reduction in the expression of key mitochondrial enzymes like citrate synthase. The resulting energy crisis triggers a compensatory activation of the AMPK signaling pathway. These findings highlight a critical link between lipid metabolism and mitochondrial function and underscore the multifaceted impact of targeting CHKA in cancer therapy. For drug development professionals, these insights into the mitochondrial effects of this compound are crucial for understanding its efficacy and potential toxicities, and for designing rational combination therapies that may exploit this induced metabolic vulnerability.

References

- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Experimental Use of ICL-CCIC-0019 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of ICL-CCIC-0019, a potent and selective inhibitor of choline (B1196258) kinase alpha (CHKA). The information is compiled from seminal studies on this compound and is intended to guide researchers in its application for cancer cell biology and drug development studies.

This compound has been demonstrated to effectively suppress the growth of a broad range of cancer cell lines by targeting a key enzyme in phospholipid metabolism.[1] Inhibition of CHKA by this compound leads to a reduction in phosphocholine (B91661) (PCho) levels, a critical component for cell membrane synthesis.[1] This disruption of choline metabolism induces a cascade of cellular events, including G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2]

Mechanism of Action

This compound acts as a competitive inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. By blocking CHKA, this compound depletes the intracellular pool of phosphocholine, leading to impaired synthesis of choline-containing lipids.[1] This metabolic reprogramming triggers cellular stress responses, including ER stress, and activates apoptotic pathways, ultimately leading to cancer cell death.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and selectivity of this compound from in vitro studies.

| Parameter | Value | Reference Cell Line/Enzyme |

| CHKA Inhibition (IC50) | 0.27 ± 0.06 µM | Recombinant Human Δ49N CHKA2 |

| [3H]-Choline Uptake (EC50) | 0.98 ± 0.24 µM | HCT116 |

Table 1: Potency of this compound.

| Cell Line | Histology | GI50 (µM) |

| Cancer Cell Lines | ||

| HCT116 | Colon | 0.81 |

| A549 | Non-Small Cell Lung | 0.38 |

| MCF-7 | Breast | 2.7 |

| MDA-MB-468 | Breast | 0.53 |

| A2780 | Ovarian | 0.84 |

| Ishikawa | Endometrial | 0.81 |

| A431 | Skin | 1.5 |

| HUH-7 | Liver | Not specified in primary text |

| Normal Cell Lines | ||

| MCF-10A | Breast | 30 |

| St-T1b | Bone Marrow | 120 |

Table 2: Antiproliferative Activity (GI50) of this compound in a panel of human cancer and normal cell lines. [1]

| Kinase | Inhibition at 10 µM (%) |

| IGF-1R | 35 ± 7 |

| MAPKAP-K3 | 33 ± 6 |

| ERK8 | 31 ± 4 |

| RSK1 | 22 ± 6 |

| HER4 | 21 ± 7 |

Table 3: Off-Target Kinase Inhibition Profile of this compound. [1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the effects of this compound on cancer cells.

General Cell Culture

This protocol outlines the basic maintenance of cell lines for use in experiments with this compound.

Materials:

-

Cell Lines:

-

A431, A549, Ishikawa, MCF-7, MDA-MB-468 (Maintain in DMEM)

-

A2780, HCT116 (Maintain in RPMI)

-

St-T1b, MCF-10A (Maintain in DMEM/F12)

-

-

Media: DMEM, RPMI, or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Cell culture flasks and plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in the appropriate medium in T-75 or T-150 flasks.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. For passaging, wash cells with PBS, detach with trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

Antiproliferative (GI50) Assay using Sulforhodamine B (SRB)

This assay determines the concentration of this compound that inhibits cell growth by 50%.

Materials:

-

Cultured cells of interest

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with DMSO, final concentration ≤ 0.5%).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates five times with 1% acetic acid and allow them to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24 or 48 hours.[3]

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

HCT116, HUH-7, or MDA-MB-468 cells

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 48 hours.[3]

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luminescence signal to the protein concentration of each well (determined by a separate protein quantification assay like BCA or Bradford) to account for differences in cell number.[3]

References

- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

Application Notes and Protocols: ICL-CCIC-0019 for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction